奎宁碱

描述

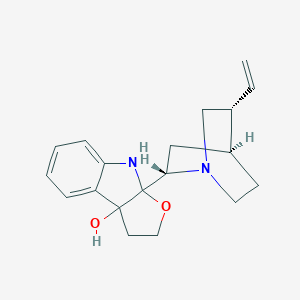

Quinamine is a naturally occurring alkaloid found in various plant species, particularly in the Cinchona genus. This compound is known for its complex structure and significant biological activities. Quinamine has been studied for its potential therapeutic applications, especially in the treatment of malaria and other parasitic diseases.

科学研究应用

Quinamine has a wide range of scientific research applications:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its antimalarial properties and potential use in treating other parasitic infections.

Industry: Utilized in the synthesis of complex organic compounds and as a precursor for other alkaloids.

作用机制

Target of Action

Quinamine, also known as Conquinamine, is a quinoline alkaloid . It is derived from the bark of the cinchona tree and is used as an antimalarial drug . The primary targets of Quinamine are the Plasmodium species , specifically Plasmodium falciparum , which are responsible for causing malaria .

Mode of Action

It is theorized that quinamine and related anti-malarial drugs are toxic to the malaria parasite . Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . This interaction with its targets leads to the death of the malaria parasite, thereby treating the malaria infection.

Biochemical Pathways

Quinamine affects the heme detoxification pathway in the malaria parasite . It inhibits the biocrystallization of hemozoin, a process that the parasite uses to detoxify the heme produced during the digestion of hemoglobin . This inhibition leads to the accumulation of toxic heme within the parasite, which is detrimental to the parasite and can lead to its death .

Pharmacokinetics (ADME Properties)

It is known that quinamine is used parenterally to treat life-threatening infections caused by chloroquine-resistant plasmodium falciparum malaria . More research is needed to fully understand the ADME properties of Quinamine and their impact on its bioavailability.

Result of Action

The result of Quinamine’s action is the death of the malaria parasite , leading to the treatment of the malaria infection . By inhibiting the parasite’s ability to detoxify heme, Quinamine causes the accumulation of toxic heme within the parasite, which is detrimental to the parasite and can lead to its death .

Action Environment

The action, efficacy, and stability of Quinamine can be influenced by various environmental factors. It is known that resistance to Quinamine has emerged in some regions of the world , suggesting that geographical location and associated factors such as local parasite strains and their resistance patterns can influence the efficacy of Quinamine

生化分析

Biochemical Properties

Quinamine, as a quinoline alkaloid, has several beneficial effects. Quinamines are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Quinamines, by their antioxidant activity, improve general health conditions . Many of the drugs clinically approved or still in clinical trials against cancer are quinamine related compounds .

Cellular Effects

Quinamine is toxic to the auditory system, commonly inducing hearing loss and tinnitus, presumably due to its ototoxic effects on disruption of cochlear hair cells and blockade of ion channels of neurons in the auditory system . To a lesser extent, quinamine also causes ataxia, tremor, and dystonic reactions .

Molecular Mechanism

The theorized mechanism of action for quinamine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin .

Temporal Effects in Laboratory Settings

The time-dependent fluorescence of quinamine that occurs following excitation by a short burst of UV light follows a first-order exponential decay . This decay is characterized by two parameters: an initial intensity and a time constant .

Metabolic Pathways

Quinamine, as a quinoline alkaloid, is involved in various metabolic pathways. Quinamines are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups .

Transport and Distribution

Quinamine is distributed within the body with a volume of distribution of 1.43 ± 0.18 L/kg in healthy pediatric controls and 0.87 ± 0.12 L/kg in Plasmodium falciparum malaria pediatric patients .

Subcellular Localization

This may have important implications for both chemoprotection and the bioactivation of DNA-damaging antitumor quinones .

准备方法

Synthetic Routes and Reaction Conditions

Quinamine can be synthesized through several methods, including the Diels-Alder reaction. One notable method involves the dimerization of ortho-quinamine via Co-nitrenoid insertion. This process includes the preparation of Cp*Co(III) complexes and the amidative Diels-Alder dimerization of 2,6-disubstituted phenyl azidoformates .

Industrial Production Methods

Industrial production of quinamine often involves the extraction from natural sources, such as the bark of Cinchona trees. The extraction process includes the use of solvents and purification techniques to isolate quinamine from other alkaloids present in the plant material.

化学反应分析

Types of Reactions

Quinamine undergoes various chemical reactions, including:

Oxidation: Quinamine can be oxidized to form quinone derivatives.

Reduction: Reduction of quinamine can lead to the formation of dihydroquinamine.

Substitution: Quinamine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinamine.

Substitution: Various N-substituted quinamine derivatives.

相似化合物的比较

Quinamine is part of the Cinchona alkaloid family, which includes other compounds such as quinine, quinidine, cinchonidine, and cinchonine. These alkaloids share a similar quinoline structure but differ in their stereochemistry and specific biological activities. Quinamine is unique due to its specific molecular structure and its distinct biological properties .

Similar Compounds

Quinine: Known for its antimalarial properties.

Quinidine: Used as an antiarrhythmic agent.

Cinchonidine: Utilized in asymmetric synthesis.

Cinchonine: Studied for its potential therapeutic applications.

属性

CAS 编号 |

464-85-7 |

|---|---|

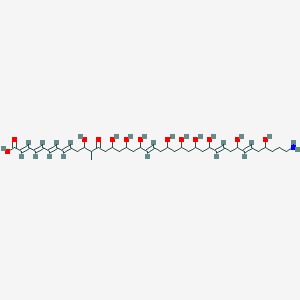

分子式 |

C19H24N2O2 |

分子量 |

312.4 g/mol |

IUPAC 名称 |

(3aS,8bR)-3a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1 |

InChI 键 |

ALNKTVLUDWIWIH-HLQCWHFUSA-N |

SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

手性 SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |

规范 SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

外观 |

Powder |

Key on ui other cas no. |

464-85-7 |

同义词 |

quinamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quinamine?

A1: Quinamine has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol.

Q2: Is there any spectroscopic data available for quinamine?

A2: Yes, spectroscopic techniques such as 13C-NMR have been used to characterize quinamine. []

Q3: Does quinamine exhibit any catalytic properties?

A3: While quinamine itself hasn't been extensively studied as a catalyst, derivatives like [(Sulfinyl or sulfonyl)methyl]-substituted p-quinamines have been utilized in the synthesis of 4-aminotropones. []

Q4: Can you elaborate on the mechanism of 4-aminotropone synthesis using quinamine derivatives?

A4: The process involves treating 4-amino-4-[(p-tolylsulfinyl)methyl]-2,5-cyclohexadienones (p-quinamines) with NaH. This leads to the formation of an α-sulfonyl carbanion, which attacks the cyclohexadienone intramolecularly, creating a norcaradiene-like enolate intermediate. This intermediate undergoes ring expansion, expelling a methyl sulfinate anion or SO2, and ultimately yielding the 4-aminotropone. [, ]

Q5: How do structural modifications of quinamine affect its activity?

A5: Research on quinamine analogs, particularly those with variations in the substituents on the cyclohexadienone ring and the carbon linked to the sulfur function, demonstrates that these modifications can significantly influence the regiocontrol and yield of 4-aminotropone synthesis. [] For example, introducing a proline substituent to the nitrogen of the starting p-quinamine enabled the synthesis of an enantiopure 4-aminotropone. []

Q6: What is the significance of enantiopure 4-aminotropone in organic synthesis?

A6: Enantiopure 4-aminotropone derived from modified quinamine has shown great potential in asymmetric Diels-Alder reactions with maleimide. These reactions exhibit high endo and pi-facial diastereoselectivity, highlighting the importance of precise structural modifications in controlling the stereochemical outcome of reactions. []

Q7: What are quinamine rearrangements?

A7: Quinamine rearrangements are acid-catalyzed conversions of (arylamino)cyclohexadienones, representing a subset of the diverse rearrangements observed in N-substituted arylamino compounds. [] These rearrangements, often classified as aromatic rearrangements, were first explored in the early 20th century. []

Q8: Can you provide an example of a quinamine rearrangement?

A8: One well-studied example involves the acid-catalyzed rearrangement of 6-bromo-2,4-dimethyl-4-(phenylamino)cyclohexa-1,4-dienone (a quinamine) in aqueous methanol. This reaction yields 4'-amino-6-bromo-2,4-dimethyldiphenyl ether as the major product, alongside byproducts like 1,3-dimethylcarbazole and its derivatives. []

Q9: What is the mechanism of quinamine rearrangements?

A9: Kinetic isotope effect studies using labeled quinamine suggest that the formation of 4'-amino-6-bromo-2,4-dimethyldiphenyl ether from 6-bromo-2,4-dimethyl-4-(phenylamino)cyclohexa-1,4-dienone occurs through a concerted process, specifically a (5,5)-sigmatropic rearrangement. This finding suggests that the reaction does not proceed through a two-step mechanism involving the formation of a π-complex. [, ]

Q10: Are there other pathways for quinamine rearrangements?

A10: Yes, the presence of substituents on the quinamine structure can influence the rearrangement pathway. For instance, a quinamine with a methyl substituent in the para position of the arylamino ring can undergo rearrangement to form a biphenyl, with the expulsion of a labile group from the cyclohexadienone ring. [] Additionally, a less common pathway can lead to the formation of a diphenylamine. []

Q11: What are some recent applications of p-quinamines in organic synthesis?

A11: p-Quinamines, as stable and easily accessible prochiral 2,5-cyclohexadienones, have emerged as versatile building blocks in organic synthesis. Recent applications include:

- Synthesis of Functionalized Thiazolidin-2-imine and Oxazolidin-2-one Derivatives: p-Quinamines undergo [3 + 2] annulation reactions with isothiocyanates (under catalyst- and solvent-free conditions) and CO2 (using DABCO as an organocatalyst) to yield these valuable heterocyclic compounds. []

- Access to Functionalized 1,2,4-Triazinone Derivatives: DABCO-mediated [3+3] annulation of p-quinamines with nitrile imines provides an efficient route to these heterocycles. []

- Construction of Multisubstituted Hydrocarbazoles: The (3 + 2)-annulation reaction between p-quinamines and arynes allows the synthesis of multisubstituted hydrocarbazoles, an important class of heterocycles. []

Q12: What are the advantages of using p-quinamines in these reactions?

A12: The use of p-quinamines in these transformations offers several advantages, including mild reaction conditions, broad substrate scope, tolerance to various functional groups, and high diastereoselectivities in many cases. These attributes make p-quinamines valuable synthons for constructing diverse and complex molecular architectures. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)

![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)